molecular formula C25H26FN5 B6080368 1-(4-fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine

1-(4-fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine

Cat. No.: B6080368
M. Wt: 415.5 g/mol
InChI Key: UDWZKYUKWPDQEG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine is a complex organic compound that features a unique combination of fluorophenyl, pyrazolyl, and indazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine is unique due to its combination of fluorophenyl, pyrazolyl, and indazolyl groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

1-(4-fluorophenyl)-6,6-dimethyl-N-[(3-pyrazol-1-ylphenyl)methyl]-5,7-dihydro-4H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5/c1-25(2)14-23(27-16-18-5-3-6-21(13-18)30-12-4-11-28-30)22-17-29-31(24(22)15-25)20-9-7-19(26)8-10-20/h3-13,17,23,27H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWZKYUKWPDQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)NCC4=CC(=CC=C4)N5C=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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